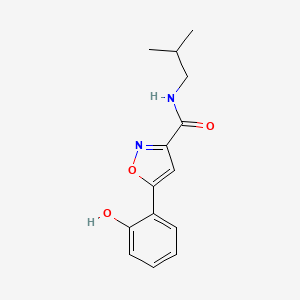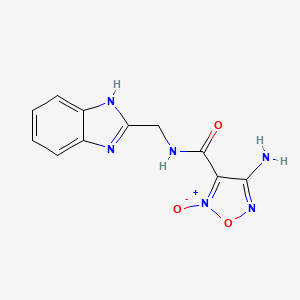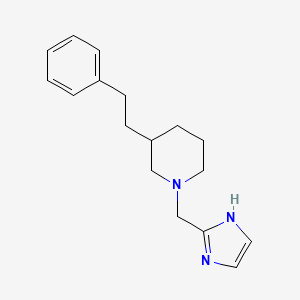
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound has been widely used in scientific research to investigate the role of PI3K in various cellular processes.
Aplicaciones Científicas De Investigación
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide has been extensively used in scientific research to study the role of PI3K in various cellular processes, including cell proliferation, differentiation, survival, and metabolism. It has also been used to investigate the signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound is commonly used as a tool compound to inhibit PI3K activity in vitro and in vivo.
Mecanismo De Acción
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in decreased cell proliferation and survival.
Biochemical and physiological effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the Akt/mTOR pathway. In immune cells, this compound inhibits cytokine production and T cell activation. In neurons, this compound protects against oxidative stress and amyloid-beta toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide is a highly specific and potent inhibitor of PI3K, making it a valuable tool for studying PI3K signaling pathways. However, it has some limitations in lab experiments. This compound is not cell-permeable and requires transfection or microinjection to be delivered into cells. It also has some off-target effects, such as inhibition of DNA-dependent protein kinase (DNA-PK) and glycogen synthase kinase-3 (GSK-3), which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving 5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and specific inhibitors of PI3K that can bypass the limitations of this compound. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for cancer and other diseases.
Métodos De Síntesis
5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide can be synthesized using a multistep procedure starting from 2-hydroxybenzaldehyde and isobutyronitrile. The key step in the synthesis is the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between isobutyronitrile oxide and the corresponding nitrile. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)8-15-14(18)11-7-13(19-16-11)10-5-3-4-6-12(10)17/h3-7,9,17H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVMGNTLAVJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NOC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6020900.png)
![N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020904.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-3-furamide](/img/structure/B6020913.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)
![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6020923.png)
![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6020937.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B6020955.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6020956.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-hydroxybenzohydrazide](/img/structure/B6020961.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6020969.png)